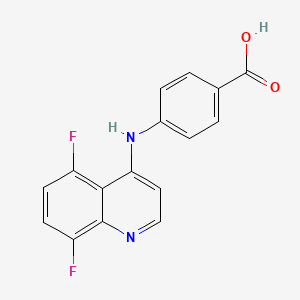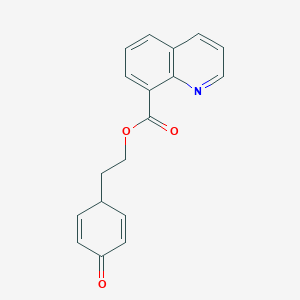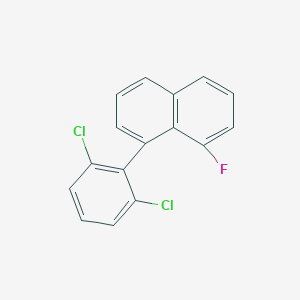
6-Chloro-2-(trichloromethyl)quinazolin-4(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(trichloromethyl)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chloro and trichloromethyl group, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(trichloromethyl)quinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with trichloroacetyl chloride in the presence of a base, followed by cyclization to form the quinazolinone core. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(trichloromethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The trichloromethyl group can be reduced to a dichloromethyl or methyl group under specific conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Reduction: Formation of compounds with reduced trichloromethyl groups.
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
6-Chloro-2-(trichloromethyl)quinazolin-4(1H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including antitumor and anticonvulsant activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(trichloromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The chloro and trichloromethyl groups can enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-2-(trifluoromethyl)quinazolin-4-amine
- 6-Chloro-2-(methyl)quinazolin-4(1H)-one
- 6-Chloro-2-(ethyl)quinazolin-4(1H)-one
Uniqueness
6-Chloro-2-(trichloromethyl)quinazolin-4(1H)-one is unique due to the presence of the trichloromethyl group, which can significantly influence its chemical reactivity and biological properties. This group can enhance the compound’s stability and lipophilicity, potentially improving its efficacy in various applications compared to similar compounds with different substituents.
Propiedades
Número CAS |
19806-86-1 |
|---|---|
Fórmula molecular |
C9H4Cl4N2O |
Peso molecular |
297.9 g/mol |
Nombre IUPAC |
6-chloro-2-(trichloromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H4Cl4N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-3H,(H,14,15,16) |
Clave InChI |
ASFXDUJGXVYDJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-phenyl-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11835678.png)





![5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B11835722.png)




![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)


